2-(4-benzoylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide
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Description
The compound “2-(4-benzoylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide” is a complex organic molecule. It contains a pyrido[1,2-a]pyrimidin-4-one moiety, which is a bicyclic structure consisting of a pyridine ring fused with a pyrimidinone ring . This moiety is substituted at the 2-position with a benzoylphenoxy group and at the 3-position with an acetamide group.
Scientific Research Applications
Pharmacological Applications of Related Compounds
Zaleplon is a non-benzodiazepine sedative hypnotic indicated for the short-term treatment of insomnia, showing how modifications to benzodiazepine structures can yield new therapeutic agents with potentially different safety profiles and efficacy (Heydorn, 2000).
Thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated, indicating the versatility of heterocyclic scaffolds in drug discovery and the importance of understanding their potential toxicological profiles (Ashby et al., 1978).
Pyrrolobenzimidazoles have been discussed for their design, chemistry, cytotoxicity, and antitumor activity, showcasing the application of heterocyclic compounds in cancer treatment (Skibo, 1998).
Synthetic Methodologies and Chemical Properties
A study on 5H-Pyrano[2,3-d]pyrimidine scaffolds highlights the importance of hybrid catalysts in the synthesis of medicinally relevant heterocycles, suggesting an area where the specified compound might find application in novel synthetic routes or catalysis (Parmar, Vala, & Patel, 2023).
The degradation of acetaminophen by advanced oxidation process provides insight into environmental and pharmaceutical chemistry, particularly in the context of by-product analysis and biotoxicity, which could be relevant for understanding the environmental impact and metabolic pathways of similar compounds (Qutob et al., 2022).
properties
IUPAC Name |
2-(4-benzoylphenoxy)-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-16-22(24(30)27-14-6-5-9-20(27)25-16)26-21(28)15-31-19-12-10-18(11-13-19)23(29)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWXCOHEASXFLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)COC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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